Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate
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Overview
Description
Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is a complex organic compound that features a pyridine ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl acrylate with 3-aminopyridine under specific conditions. The reaction is often catalyzed by trifluoromethanesulfonic acid in an anhydrous ethanol solvent. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar in structure but with a different position of the pyridine ring.
Ethyl 3-(pyridin-2-ylamino)propanoate: Features a similar pyridine ring but with different functional groups.
Uniqueness
Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is unique due to its specific combination of functional groups and the position of the pyridine ring.
Properties
IUPAC Name |
ethyl 3-amino-3-[2-(pyridine-3-carbonyl)hydrazinyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-10(16)6-9(12)14-15-11(17)8-4-3-5-13-7-8/h3-7,14H,2,12H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRWRVLXMHYBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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